N'-Phenylcyclobutanecarbohydrazide is a chemical compound characterized by its unique structural features, which include a cyclobutane ring and a hydrazide functional group. The molecular formula for N'-Phenylcyclobutanecarbohydrazide is CHNO, indicating the presence of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. This compound is of interest in various fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
The specific conditions under which these reactions occur, such as temperature and catalysts, can significantly influence the reaction pathways and products formed
N'-Phenylcyclobutanecarbohydrazide has been investigated for its biological activities. Preliminary studies suggest that this compound may exhibit: Further research is needed to elucidate the precise mechanisms through which N'-Phenylcyclobutanecarbohydrazide exerts its biological effects
The synthesis of N'-Phenylcyclobutanecarbohydrazide typically involves several steps: These methods may vary based on the desired purity and yield of the final product . N'-Phenylcyclobutanecarbohydrazide has potential applications in various areas: Interaction studies involving N'-Phenylcyclobutanecarbohydrazide focus on its reactivity with various biological targets. These studies help determine how the compound interacts at a molecular level with enzymes or receptors. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile. In vitro studies may involve testing the compound against specific cell lines to observe its effects on cell viability and proliferation. In vivo studies could further elucidate its pharmacokinetics and pharmacodynamics
Several compounds share structural similarities with N'-Phenylcyclobutanecarbohydrazide. Here are some notable examples: N'-Phenylcyclobutanecarbohydrazide stands out due to its unique combination of a cyclobutane ring and a hydrazide functional group, which may confer distinct biological activities not observed in other similar compounds. Additionally, its potential applications in pharmaceuticals and materials science further highlight its significance in chemical research . The IUPAC name for N'-phenylcyclobutanecarbohydrazide is 1-phenylcyclobutane-1-carbohydrazide, reflecting the cyclobutane backbone, the carbonyl group, and the phenyl-substituted hydrazide moiety. The numbering begins at the cyclobutane carbon bonded to the carbonyl group, ensuring priority for the hydrazide functional group over the phenyl substituent. The compound exhibits conformational isomerism due to the puckered cyclobutane ring, which adopts non-planar geometries to alleviate angle strain. Two dominant conformers are observed: Tautomerism is limited due to the absence of acidic α-hydrogens adjacent to the carbonyl group. However, the hydrazide group (-CONHNHPh) can engage in rotamerism, with restricted rotation around the N-N bond (Figure 1). X-ray diffraction studies of analogous compounds (e.g., N'-(2,6-dichlorophenyl)cyclobutanecarbohydrazide) reveal: The hydrazide group imparts distinct electronic and steric properties compared to other cyclobutane derivatives:
Compound Name Structural Features Unique Properties Phenylhydrazine Contains a phenyl group with hydrazine Known for its use in synthesizing azo dyes Cyclobutylcarbohydrazide Similar cyclobutane structure Exhibits different biological activities Benzoylhydrazine Hydrazine derivative with benzoyl group Used in various pharmaceutical applications Uniqueness of N'-Phenylcyclobutanecarbohydrazide
Systematic Nomenclature and IUPAC Conventions
Molecular Formula and Weight Analysis
This formula derives from the condensation of cyclobutanecarboxylic acid (C₅H₈O₂) and phenylhydrazine (C₆H₈N₂), with the elimination of water. Table 1: Comparative Molecular Data for Cyclobutane Derivatives
Compound Molecular Formula Molecular Weight (g/mol) N'-Phenylcyclobutanecarbohydrazide C₁₁H₁₄N₂O 190.24 1-Phenylcyclobutanecarboxylic acid C₁₁H₁₂O₂ 176.21 N-Phenylcyclobutanecarboxamide C₁₁H₁₃NO 175.23 1-Phenylcyclobutanecarbonitrile C₁₁H₁₁N 157.22 Structural Isomerism and Tautomeric Forms
Crystallographic Data and Solid-State Conformation
Comparative Analysis with Related Cyclobutane Derivatives
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Dates
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